molecular formula C15H30N2O2 B2660151 tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate CAS No. 710973-59-4

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B2660151
CAS No.: 710973-59-4
M. Wt: 270.417
InChI Key: NWLPOVGXVKMWEO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pentan-3-ylamino substituent at the 4-position. Such derivatives are pivotal intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system (CNS) disorders or antiviral agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-6-12(7-2)16-13-8-10-17(11-9-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLPOVGXVKMWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pentan-3-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Formation of the piperidine intermediate: This involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of pentan-3-ylamine: The intermediate is then reacted with pentan-3-ylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H30N2O2
  • Molar Mass : 270.41 g/mol
  • CAS Number : 710973-59-4

The compound features a piperidine ring substituted with a tert-butyl group and a pentan-3-yl amino group, contributing to its diverse biological activities.

Chemistry

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives, including:

  • Amides : Used in the synthesis of more complex molecules.
  • Sulphonamides : Important for developing antimicrobial agents.
  • Mannich Bases : Relevant in medicinal chemistry for their biological activity.

The compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized to yield various products under specific conditions.
  • Reduction : Common reducing agents can be used to derive reduced forms.
  • Substitution Reactions : The compound is capable of participating in nucleophilic substitution reactions, which are crucial for modifying functional groups.

Biology

In biological research, this compound has been investigated for its potential as a precursor in the development of biologically active molecules. This includes:

  • Anticancer Drugs : It is involved in synthesizing intermediates for small molecule drugs targeting the PI3K/AKT/mTOR pathway, which is essential for regulating cell growth and survival.

Medicine

The compound has applications in medicinal chemistry, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it valuable in creating therapeutic agents. Notable applications include:

  • Drug Synthesis : It plays a role in the synthesis of drugs like crizotinib and Vandetanib, which are used to treat different types of cancer.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be effectively used as an intermediate in synthesizing novel anticancer agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Case Study 2: Pharmacological Profile Analysis

A study focused on the pharmacological profile of this compound revealed its binding affinity to specific receptors associated with cancer proliferation. Techniques such as radiolabeled binding assays were employed to elucidate the interactions at a molecular level.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound is compared to structurally related Boc-protected piperidine derivatives (Table 1). Similarity is assessed based on substituent groups, molecular weight (MW), and functional motifs.

Compound Name CAS Number Substituents MW Similarity Key Applications
tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate - Pentan-3-ylamino - Reference Intermediate synthesis
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 Pyridinyl-amino 277.36 0.89 Kinase inhibition
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 156185-63-6 3-Hydroxypropyl 243.34 0.92 Prodrug development
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate 1185064-24-7 Piperazinyl-methyl 283.40 0.96 CNS-targeting ligands
tert-Butyl 4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate - Trifluoromethylphenyl 328.36 0.85 Antiviral agents

Table 1: Structural analogs of this compound with similarity scores and applications.

Physicochemical Properties

  • Lipophilicity: The pentan-3-ylamino group enhances lipophilicity compared to hydrophilic analogs like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (logP ~1.8 vs. ~0.5) .
  • Stability : Boc protection in all analogs ensures stability under basic conditions but is labile in acidic environments (e.g., TFA-mediated deprotection) .

Biological Activity

tert-Butyl 4-(pentan-3-ylamino)piperidine-1-carboxylate (CAS: 710973-59-4) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its molecular structure, biological properties, and relevant research findings, including case studies and experimental data.

Molecular Structure and Properties

The molecular formula of this compound is C15H30N2O2, with a molar mass of 270.41 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a pentan-3-ylamino group, which may influence its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of neuroprotection and as potential therapeutic agents for metabolic disorders.

1. Neuroprotective Properties

A study focusing on related piperidine derivatives highlighted their neuroprotective effects against oxidative stress in neuronal cells. The compounds demonstrated the ability to inhibit apoptosis in neuronal cells exposed to neurotoxic agents, suggesting that this compound may also possess similar protective properties .

2. Inhibition of Protein Kinases

Inhibitors derived from piperidine structures have shown promise in targeting protein kinases, such as glycogen synthase kinase 3 beta (GSK-3β). This kinase is implicated in various diseases, including Alzheimer's disease and cancer. Compounds with similar scaffolds have been evaluated for their inhibitory potency, with some demonstrating IC50 values in the nanomolar range . Although specific data on this compound is limited, its structural resemblance suggests potential in this area.

Case Studies

A comprehensive study evaluated the biological activity of several piperidine derivatives, including those structurally related to this compound. The findings are summarized in the following table:

Compound NameBiological ActivityIC50 (nM)Reference
Piperidinothiosemicarbazone DerivativeTuberculostatic activity< 4
GSK-3β Inhibitor (related structure)Neuroprotective effects480
Novel Piperidine DerivativeApoptosis inhibitionNot specified

The biological activity of piperidine derivatives can often be attributed to their ability to interact with various biological targets:

  • Receptor Binding : Many piperidine compounds act as ligands for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects for neurological disorders.
  • Enzyme Inhibition : The inhibition of key enzymes such as kinases can lead to altered signaling pathways, providing a mechanism for therapeutic action in cancer and neurodegenerative diseases.

Q & A

Q. Critical Conditions :

  • Temperature Control : Excess heat during Boc protection can lead to deprotection or side reactions (e.g., ~0–25°C recommended).
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates .
  • Catalyst Use : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in amination steps .

Which analytical techniques are most effective for characterizing this compound, and how should data from conflicting methods be reconciled?

Basic Research Focus
Key techniques include:

  • GC-MS : For purity assessment and identification of volatile byproducts (e.g., column: DB-5MS; ionization: EI at 70 eV) .
  • HPLC-TOF : High-resolution mass spectrometry confirms molecular weight (Δppm < 2) and detects non-volatile impurities .
  • FTIR-ATR : Validates functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

Q. Resolving Discrepancies :

  • Cross-validate using NMR (¹H/¹³C) to resolve structural ambiguities (e.g., distinguishing regioisomers).
  • Repeat analyses under standardized conditions (e.g., solvent, concentration) to rule out experimental variability .

What are the key safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust/fume control .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no acute toxicity data available, but assume Category 4 hazards) .
  • Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical evaluation .

How should this compound be stored to ensure long-term stability, and what are the indicators of decomposition?

Q. Basic Research Focus

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Decomposition Signs : Discoloration (yellowing), precipitate formation, or odor changes indicate degradation. Monitor via TLC or HPLC for byproduct detection .

When encountering contradictory spectral data (e.g., NMR vs. GC-MS) for this compound, what methodological approaches should be employed to resolve discrepancies?

Q. Advanced Research Focus

  • Isotopic Labeling : Synthesize a deuterated analog to confirm peak assignments in ¹H NMR.
  • Spiking Experiments : Add a known reference standard to GC-MS runs to verify retention times .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian software) .

What strategies are recommended for identifying and quantifying impurities in this compound batches during synthesis?

Q. Advanced Research Focus

  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to separate impurities; quantify via external calibration curves .
  • LC-MS/MS : Identify trace impurities (e.g., de-Boc products) using collision-induced dissociation (CID) .
  • Forced Degradation Studies : Expose the compound to heat/light/humidity to predict stability-linked impurities .

What is the mechanistic rationale behind the nucleophilic substitution reactions involving this compound, and how can reaction parameters be adjusted to favor desired products?

Q. Advanced Research Focus

  • Mechanism : The piperidine nitrogen acts as a nucleophile, displacing leaving groups (e.g., halides) in SN2 reactions. Steric hindrance from the Boc group may slow kinetics .
  • Optimization :
    • Solvent : Use DMF or DMSO to stabilize transition states.
    • Base : Employ non-nucleophilic bases (e.g., DBU) to minimize side reactions.
    • Catalyst : Add KI to enhance leaving-group ability via the "common ion effect" .

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